molecular formula C9H4Cl4O3 B8745018 2-Acetyl-3,4,5,6-tetrachlorobenzoic acid

2-Acetyl-3,4,5,6-tetrachlorobenzoic acid

Cat. No.: B8745018
M. Wt: 301.9 g/mol
InChI Key: KLNAPOGARACJBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetyl-3,4,5,6-tetrachlorobenzoic acid is a useful research compound. Its molecular formula is C9H4Cl4O3 and its molecular weight is 301.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H4Cl4O3

Molecular Weight

301.9 g/mol

IUPAC Name

2-acetyl-3,4,5,6-tetrachlorobenzoic acid

InChI

InChI=1S/C9H4Cl4O3/c1-2(14)3-4(9(15)16)6(11)8(13)7(12)5(3)10/h1H3,(H,15,16)

InChI Key

KLNAPOGARACJBQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture comprising 57.2 g of tetrachlorophthalic anhydride, 25.0 g of malonic acid and 60 ml of pyridine was stirred at 70° to 75° C. for 1.5 hours. After adding 200 ml of water and 200 ml of conc. hydrochloric acid, the mixture was boiled for 10 minutes. After allowing to cool, the precipitate was collected by filtration and dried. The solid product thus obtained was extracted with 600 ml of hot ether. The extract was concentrated and the residue was recrystallized from dilute ethanol. Thus, 25.2 g of 2-acetyl-3,4,5,6-tetrachlorobenzoic acid was obtained. NMR (270 MHz, CDCl3): δ 2.03 (s,3H). IR (KBr) ν (C=O) 1770 cm-1, ν (OH) 3380 cm-1.
Quantity
57.2 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.